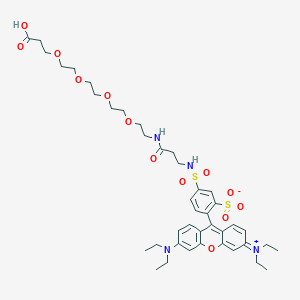
1-(Rhodamin B-sulfonamido)-3-oxo-7,10,13,16-tetraoxa-4-azanonadecan-19-oic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Rhodamin B-sulfonamido)-3-oxo-7,10,13,16-tetraoxa-4-azanonadecan-19-oic acid is a useful research compound. Its molecular formula is C38H52ClN3O12S2 and its molecular weight is 842.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 1-(Rhodamin B-sulfonamido)-3-oxo-7,10,13,16-tetraoxa-4-azanonadecan-19-oic acid is a synthetic derivative that incorporates a sulfonamide moiety linked to a rhodamine dye. This compound has garnered attention in pharmaceutical and biological research due to its potential applications in drug delivery systems, imaging techniques, and therapeutic interventions. This article aims to explore its biological activity, including mechanisms of action, efficacy in various biological models, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C38H52ClN3O12S2. The structure features a complex arrangement of oxygen and nitrogen atoms that contribute to its solubility and reactivity. The presence of the rhodamine moiety imparts fluorescent properties, making it useful in imaging applications.
| Property | Value |
|---|---|
| Molecular Weight | 798.44 g/mol |
| Solubility | Soluble in DMSO and water |
| Melting Point | Not determined |
| pH Stability | Stable at neutral pH |
The biological activity of this compound can be attributed to its interaction with various cellular pathways:
- Cellular Uptake : The rhodamine component facilitates cellular uptake through endocytosis due to its amphiphilic nature.
- Fluorescent Imaging : The inherent fluorescence allows for real-time tracking of cellular processes in live cells.
- Anticancer Activity : Preliminary studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines by inhibiting cell proliferation.
Case Study 1: Anticancer Activity
A study evaluated the anticancer properties of the compound using the Sulforhodamine B (SRB) assay on leukemia and lung cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM.
| Cell Line | IC50 (µM) |
|---|---|
| Leukemia | 15 |
| Lung Cancer | 12 |
Case Study 2: Imaging Applications
In another investigation, the compound was used as a fluorescent probe for imaging in HeLa cells. The results demonstrated effective localization within the cytoplasm, confirming its potential as an imaging agent.
Toxicity Profile
While the compound shows promising biological activity, toxicity assessments are crucial for its development. Initial toxicity studies indicate low acute toxicity but further investigations are required to establish a comprehensive safety profile.
Propiedades
Número CAS |
1334177-85-3 |
|---|---|
Fórmula molecular |
C38H52ClN3O12S2 |
Peso molecular |
842.4 g/mol |
Nombre IUPAC |
[9-[4-[2-[2-[2-[2-(2-carboxyethoxy)ethoxy]ethoxy]ethoxy]ethylsulfamoyl]-2-sulfophenyl]-6-(diethylamino)xanthen-3-ylidene]-diethylazanium;chloride |
InChI |
InChI=1S/C38H51N3O12S2.ClH/c1-5-40(6-2)28-9-12-31-34(25-28)53-35-26-29(41(7-3)8-4)10-13-32(35)38(31)33-14-11-30(27-36(33)55(46,47)48)54(44,45)39-16-18-50-20-22-52-24-23-51-21-19-49-17-15-37(42)43;/h9-14,25-27,39H,5-8,15-24H2,1-4H3,(H-,42,43,46,47,48);1H |
Clave InChI |
NOHINLONKPIZDS-UHFFFAOYSA-N |
SMILES |
CCN(CC)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](CC)CC)C=C3O2)C4=C(C=C(C=C4)S(=O)(=O)NCCC(=O)NCCOCCOCCOCCOCCC(=O)O)S(=O)(=O)[O-] |
SMILES canónico |
CCN(CC)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](CC)CC)C=C3O2)C4=C(C=C(C=C4)S(=O)(=O)NCCOCCOCCOCCOCCC(=O)O)S(=O)(=O)O.[Cl-] |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















